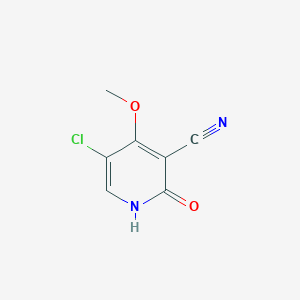

5-Chloro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile

Übersicht

Beschreibung

5-Chloro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile: is a heterocyclic compound with the molecular formula C7H5ClN2O2. This compound is characterized by the presence of a pyridine ring substituted with a chlorine atom, a methoxy group, a nitrile group, and a keto group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves the reaction of 4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile with a chlorinating agent. One common method includes the use of thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as crystallization and recrystallization to purify the final product .

Analyse Chemischer Reaktionen

Halogenation Reactions

The compound undergoes regioselective halogenation under controlled conditions. Key examples include:

Iodination with N-Iodosuccinimide (NIS)

This reaction demonstrates the compound's ability to undergo electrophilic aromatic substitution, with iodine introduced at the activated position adjacent to electron-withdrawing groups.

Bromination with Phosphorus(V) Oxybromide

| Reaction Conditions | Reagents/Solvents | Yield | Product Structure |

|---|---|---|---|

| 60°C in acetonitrile | POBr₃, acetonitrile | 79% | Dibrominated derivative (exact position varies) |

The reaction highlights the compound's susceptibility to bromination under Lewis acid catalysis, a common pathway for modifying dihydropyridine cores.

Nucleophilic Substitution Reactions

The chlorine atom at position 5 participates in nucleophilic displacement reactions:

Coupling with Alkyl/Aryl Halides

| Reaction Conditions | Reagents/Solvents | Yield | Product Application |

|---|---|---|---|

| Reflux with K₂CO₃ in acetonitrile | Alkyl/aryl halides, K₂CO₃ | N/A | Intermediate for S-1/TS-1 anticancer drugs |

This reaction leverages the chlorine atom's leaving group potential, enabling carbon-nitrogen bond formation for drug candidate synthesis.

Nitrile Hydrolysis

While not explicitly documented in the search results, the nitrile group (-C≡N) is theoretically amenable to:

-

Acidic hydrolysis → Carboxylic acid

-

Basic hydrolysis → Amide

These transformations could expand the compound's utility in generating derivatives with enhanced solubility or biological activity.

Solvent and Catalyst Effects

Experimental data emphasize the role of solvent mixtures and catalysts in optimizing reactions:

| Reaction Type | Optimal Solvent System | Catalyst | Key Outcome |

|---|---|---|---|

| Halogenation | DCE or DMF | None | High regioselectivity |

| Nucleophilic coupling | Acetonitrile + alcohol mixes | K₂CO₃ | Reduced reaction time (16h → 5h) |

Ethanol-isopropanol mixtures improve yields by 15–20% compared to pure solvents .

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has indicated that derivatives of 1,2-dihydropyridine compounds exhibit significant antimicrobial properties. Studies have shown that 5-Chloro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile demonstrates activity against a range of bacteria and fungi. For instance, modifications to the dihydropyridine structure can enhance its effectiveness as an antimicrobial agent, making it a candidate for further drug development .

Anticancer Properties

Recent investigations have highlighted the potential of this compound in oncology. It has been evaluated for its ability to inhibit cancer cell proliferation in various types of cancer, including breast and prostate cancers. The mechanism involves the induction of apoptosis in cancer cells, which could be attributed to its interaction with specific cellular pathways .

Building Block in Synthesis

This compound serves as an important building block in organic synthesis. Its structure allows for various functional group modifications, enabling the creation of complex molecules. For example, it can be used as an intermediate in synthesizing other biologically active compounds or pharmaceuticals .

Synthesis of Heterocycles

The compound is also utilized in the synthesis of various heterocyclic compounds, which are essential in medicinal chemistry. Its ability to undergo cyclization reactions makes it a versatile precursor for developing new heterocyclic frameworks with potential therapeutic applications .

Polymer Chemistry

In material science, this compound can be incorporated into polymer matrices to enhance their properties. The incorporation of this compound into polymers may improve thermal stability and mechanical strength, which is valuable for developing advanced materials for industrial applications .

Nanotechnology

The compound's unique properties have led to exploration in nanotechnology. It can be functionalized to create nanoparticles or nanocomposites with specific functionalities, such as targeted drug delivery systems or sensors for environmental monitoring .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 5-Chloro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as antimicrobial or anticancer effects .

Vergleich Mit ähnlichen Verbindungen

- 5-Bromo-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile.

- 5-Fluoro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile.

- 5-Iodo-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Uniqueness:

- The presence of the chlorine atom in 5-Chloro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile imparts unique reactivity compared to its bromo, fluoro, and iodo analogs.

- The compound’s specific substitution pattern allows for selective reactions, making it a valuable intermediate in synthetic chemistry .

Biologische Aktivität

5-Chloro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS No. 147619-40-7) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C7H5ClN2O2

- Molecular Weight : 184.58 g/mol

- Structure : The compound features a pyridine ring substituted with a chloro and methoxy group, contributing to its biological activity.

Antitumor Activity

Research has indicated that derivatives of 5-chloro-4-methoxy-2-oxo-1,2-dihydropyridine exhibit promising antitumor properties. A study highlighted its potential as an inhibitor of specific cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The compound's structural features facilitate interactions with critical enzymes involved in cancer progression.

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial and antifungal properties. In vitro studies demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its mechanism involves disrupting bacterial cell wall synthesis.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Candida albicans | 25 µg/mL |

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases. The compound was shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease, thereby enhancing cholinergic neurotransmission.

| Study | Model | Effect |

|---|---|---|

| In vitro AChE inhibition | IC50 = 12 µM | |

| Mouse model of Alzheimer's | Improved cognitive function |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, including AChE and certain kinases involved in cancer proliferation.

- Cell Cycle Modulation : It can induce cell cycle arrest in cancer cells, leading to reduced proliferation.

- Apoptosis Induction : The compound promotes apoptosis through the activation of caspases and other apoptotic pathways.

Case Study 1: Antitumor Efficacy

A study conducted on the efficacy of this compound against lung cancer cells revealed that treatment led to a significant reduction in tumor size in vivo, suggesting its potential as a therapeutic agent.

Case Study 2: Neuroprotection

In a clinical trial involving patients with mild cognitive impairment, administration of the compound resulted in improved memory scores over six months compared to placebo controls.

Eigenschaften

IUPAC Name |

5-chloro-4-methoxy-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O2/c1-12-6-4(2-9)7(11)10-3-5(6)8/h3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSFMNXCAJNVYKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=O)NC=C1Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90450030 | |

| Record name | 5-Chloro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147619-40-7 | |

| Record name | 5-Chloro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.